

Technical Support Center: Improving FIPI System Specificity

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Compound of Interest		
Compound Name:	FIPI	
Cat. No.:	B1672678	Get Quote

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the specificity and efficiency of the Flp-InTM (**FIPI**) system.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific integration in FIPI experiments?

A1: The most common cause of non-specific integration is the random integration of the entire expression plasmid (e.g., pcDNA5/FRT) into the host cell genome, rather than Flp-mediated recombination at the FRT site. This can occur if the selection pressure is not stringent enough or if the recombination process is inefficient.

Q2: How can I be sure my hygromycin-resistant colonies are true FIPI integrants?

A2: True Flp-mediated integration at the FRT site within the pFRT/lacZeo backbone results in the inactivation of the Zeocin resistance gene (lacZ-Zeocin).[1][2] Therefore, genuine Flp-In™ clones should be sensitive to Zeocin. You should screen your hygromycin-resistant colonies for Zeocin sensitivity.

Q3: Which Flp recombinase variant should I use for optimal efficiency?

A3: For experiments in mammalian cells, which are typically cultured at 37°C, it is crucial to use enhanced versions of the Flp recombinase. The original wild-type Flp is thermolabile and







inefficient at this temperature.[3] Flpo, a mouse codon-optimized version, has been shown to be approximately five times more active than the thermostable Flpe variant and exhibits recombination efficiency similar to Cre recombinase.[4][5]

Q4: What is the role of the pOG44 plasmid, and can it cause problems?

A4: The pOG44 plasmid expresses the Flp recombinase, which is essential for mediating the recombination between the FRT site in the genome and the FRT site on your expression vector.[1][6] Problems can arise if the pOG44 plasmid preparation is of poor quality or has undergone spontaneous recombination in E. coli. If you consistently get no colonies, your pOG44 plasmid could be the issue. It's also important to use a 9:1 ratio of pOG44 to your expression vector during co-transfection to ensure sufficient recombinase is present.[7]

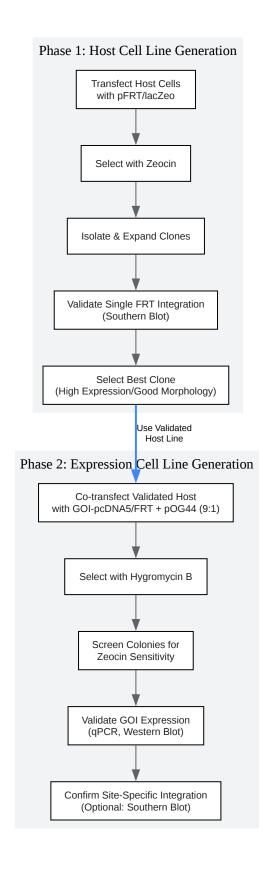
Q5: Why is it important to use a host cell line with a single FRT site?

A5: A host cell line with a single, characterized FRT site ensures that your gene of interest is integrated into the same genomic locus in every cell, leading to isogenic cell populations with uniform expression levels.[2][6] The presence of multiple FRT sites can lead to undesired intramolecular recombination events, such as deletions or inversions of genomic DNA.[8]

Experimental Workflows and Logical Diagrams

The following diagrams illustrate the standard **FIPI** workflow and a decision tree for troubleshooting common issues.

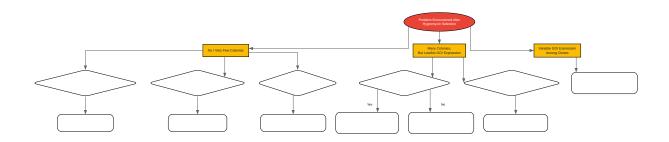




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Caption: Standard experimental workflow for generating a stable **FIPI** cell line.





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